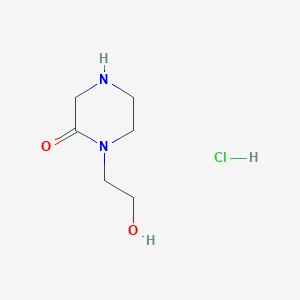

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c9-4-3-8-2-1-7-5-6(8)10;/h7,9H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWOQWUQEQXUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride has the molecular formula and a molecular weight of 164.63 g/mol. It possesses a piperazine ring substituted with a hydroxyethyl group, which enhances its solubility and biological activity. The compound is classified under various chemical identifiers, including CAS number 910573-07-8 and CID 13243866 .

Pharmaceutical Applications

-

Antipsychotic Drug Development :

- HEEP hydrochloride is a key intermediate in the synthesis of quetiapine fumarate, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The preparation method involves reacting piperazine with 2-(2-chloroethoxy) ethanol to yield HEEP, which is then condensed with other reagents to form quetiapine . This application highlights its importance in developing medications that target central nervous system disorders.

-

Polyamine Synthesis :

- The compound has been utilized in the synthesis of polyamines through polymerization reactions. Polyamines are known for their roles in cellular functions and have potential therapeutic applications in cancer treatment and cell growth regulation . HEEP serves as a precursor for creating polyamine derivatives that exhibit enhanced biological activity.

- Analytical Chemistry :

Case Study 1: Quetiapine Fumarate Synthesis

A study highlighted the efficiency of using HEEP hydrochloride in synthesizing quetiapine fumarate. The researchers demonstrated that utilizing high-purity HEEP significantly improved the yield and purity of the final product compared to traditional methods that resulted in higher impurity levels .

Case Study 2: Polyamine Derivatives

Another research effort focused on synthesizing polyamine derivatives from HEEP hydrochloride. The resulting compounds were tested for their cytotoxic effects on cancer cell lines, showing promising results that suggest potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(2-hydroxyethyl)piperazin-2-one hydrochloride with structurally related compounds:

*Calculated data due to lack of direct evidence.

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to aryl- or alkyl-substituted derivatives, which are more lipophilic .

- Molecular Weight : Aromatic substituents (e.g., chlorophenyl, fluorophenyl) increase molecular weight and may enhance receptor binding in drug design .

- Stability : Fluorine-substituted derivatives exhibit improved metabolic stability, a critical factor in pharmacokinetics .

Biological Activity

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride, a derivative of piperazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- CAS Number : 13243866

The compound features a piperazine ring with a hydroxyethyl substituent, which contributes to its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It has been shown to exhibit the following mechanisms:

- Dopamine Receptor Modulation : Research indicates that compounds related to piperazine derivatives can selectively bind to dopamine receptors, influencing neurotransmitter activity, which is crucial in the treatment of psychiatric disorders .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions .

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. For instance, modifications incorporating hydroxyethyl groups enhanced the anti-mycobacterial activity of related compounds .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4r | 12.5 | Anti-mycobacterial |

| 4s | 12.5 | Anti-mycobacterial |

| 4t | 12.5 | Anti-mycobacterial |

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines. The introduction of hydroxyethyl groups significantly increased cytotoxicity, suggesting potential applications in cancer therapy .

Case Study 1: Dopamine Receptor Affinity

A study evaluating the pharmacological profile of piperazine derivatives found that certain compounds exhibited nanomolar affinity for D4 dopamine receptors while maintaining selectivity over other receptor types. This suggests potential use in treating conditions such as schizophrenia and Parkinson's disease .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various piperazine derivatives, this compound was part of a series that demonstrated enhanced activity against mycobacterial strains. The presence of the hydroxyethyl moiety was crucial for improving efficacy .

Q & A

Q. What are the standard synthetic routes for 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride, and how are intermediates characterized?

The compound is synthesized via condensation of piperazine derivatives with chloroethoxyethanol under controlled conditions. For example, piperazine hexahydrate and dihydrochloride are heated to 140°C to yield intermediates, which are purified via recrystallization. Characterization typically involves thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm intermediate structures .

Q. Which analytical methods are recommended for assessing purity and structural integrity?

- High-performance liquid chromatography (HPLC) : Used with reverse-phase C18 columns and UV detection (e.g., 254 nm) to quantify purity (>95%).

- Mass spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms molecular ions (e.g., [M+H]+ at m/z 193.1 for the free base).

- Elemental analysis : Validates C, H, N, and Cl content against theoretical values (±0.4% tolerance) .

Q. How should researchers handle stability challenges during storage?

The compound is hygroscopic and degrades under prolonged exposure to moisture or light. Storage recommendations:

- Anhydrous conditions : Use desiccants (e.g., silica gel) in airtight containers.

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Stability monitoring : Periodic HPLC analysis to detect hydrolysis byproducts (e.g., piperazine derivatives) .

Advanced Research Questions

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?

Discrepancies between NMR (solution-state) and crystallographic (solid-state) data often arise from conformational flexibility or crystal-packing effects. Methodological steps:

- Dynamic NMR studies : Variable-temperature ¹H NMR to assess rotational barriers of the hydroxyethyl group.

- Density functional theory (DFT) : Compare computed (gas-phase) and experimental structures to identify dominant conformers.

- SHELXL refinement : Use high-resolution crystallographic data to model disorder or hydrogen-bonding networks .

Q. What strategies optimize synthesis to minimize byproducts like N-alkylated impurities?

- Reaction stoichiometry : Use a 1:1 molar ratio of piperazine to chloroethoxyethanol to avoid over-alkylation.

- Temperature control : Maintain reaction at 80–100°C to suppress side reactions (e.g., elimination).

- Workup protocols : Liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the target compound .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce passive diffusion across lipid membranes. Methodological considerations:

- pH-solubility profiling : Assess solubility in phosphate-buffered saline (pH 1.2–7.4) to simulate physiological conditions.

- LogP determination : Compare partition coefficients (octanol/water) of the free base and salt to predict membrane permeability.

- In silico modeling : Use tools like MarvinSketch to predict ionization states and salt dissociation .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 180°C vs. 185°C) may arise from polymorphic forms or residual solvents. Resolution steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.